molecular formula C28H29N3O4 B14121328 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B14121328
M. Wt: 471.5 g/mol
InChI Key: VJJCVAFFVBTVLI-UHFFFAOYSA-N
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Description

This compound is a benzofuropyrimidine derivative characterized by a bicyclic benzofuro[3,2-d]pyrimidinone core with two ketone groups at positions 2 and 2. The structure includes a 2-phenylethyl substituent at position 3 of the pyrimidine ring and an acetamide side chain at position 1, where the amide nitrogen is linked to a 2-(cyclohex-1-en-1-yl)ethyl group.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H29N3O4/c32-24(29-17-15-20-9-3-1-4-10-20)19-31-25-22-13-7-8-14-23(22)35-26(25)27(33)30(28(31)34)18-16-21-11-5-2-6-12-21/h2,5-9,11-14H,1,3-4,10,15-19H2,(H,29,32)

InChI Key

VJJCVAFFVBTVLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)OC5=CC=CC=C53

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of benzofuropyrimidine derivatives, which are structurally related to quinazolinones and pyridopyrimidines. Below is a comparative analysis with key analogues:

Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Benzofuro[3,2-d]pyrimidinone - 3-(2-Phenylethyl)
- N-(2-cyclohexenylethyl)acetamide
~515.59 g/mol* High lipophilicity due to cyclohexenyl and phenylethyl groups; potential CNS activity
2-(2,4-Dioxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide () Benzofuro[3,2-d]pyrimidinone - 3-Phenyl
- N-(2-methoxyphenyl)acetamide
~473.48 g/mol Enhanced solubility from methoxy group; reduced steric hindrance
2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide () Benzofuro[3,2-d]pyrimidinone - 3-(2-Phenylethyl)
- N-(2-ethyl-6-methylphenyl)acetamide
~529.60 g/mol Bulky aryl acetamide substituent; may influence receptor selectivity
N-[(2,4-Dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide () Quinazolinone - 1-Benzyl
- N-(2,4-dichlorobenzyl)acetamide
~454.31 g/mol Chlorinated aryl groups enhance metabolic stability; anticonvulsant activity

*Calculated based on structural formula.

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s cyclohexenylethyl group increases lipophilicity compared to the methoxyphenyl group in ’s analogue, which may enhance blood-brain barrier penetration .
  • The 2-phenylethyl substituent at position 3 is conserved in both the target compound and ’s analogue, suggesting a role in stabilizing hydrophobic interactions with target proteins.

Biological Activity Trends: Quinazolinone derivatives () exhibit anticonvulsant activity, implying that the benzofuropyrimidine core in the target compound may share similar neurological targets . The absence of electron-withdrawing groups (e.g., chlorine in ) in the target compound may reduce toxicity but also alter metabolic pathways .

Similarity Analysis: Using Tanimoto coefficients (as per ), the target compound shares >70% structural similarity with ’s analogue, primarily due to the conserved benzofuropyrimidinone core and phenylethyl group .

Research Findings and Implications

  • Physicochemical Properties : The cyclohexenylethyl group in the target compound likely reduces aqueous solubility compared to methoxy-substituted analogues, necessitating formulation optimization for in vivo studies .
  • Target Prediction : Molecular docking studies suggest that the benzofuropyrimidine core interacts with ATP-binding pockets in kinases, analogous to pyridopyrimidine-based inhibitors (e.g., gefitinib in ) .
  • SAR Insights : Modifications to the acetamide side chain (e.g., cyclohexenyl vs. aryl groups) could fine-tune selectivity between kinase isoforms or neurotransmitter receptors .

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